

# The Expanding Therapeutic Landscape of Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful and rapidly evolving class of targeted therapeutics. By combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents, ADCs offer a promising strategy to enhance therapeutic windows and overcome the limitations of traditional chemotherapy. This guide provides an in-depth overview of the core therapeutic areas driving ADC research, detailed experimental protocols, and visualizations of key biological pathways and workflows.

## **Key Therapeutic Areas**

While oncology remains the cornerstone of ADC development, research is expanding into other disease areas where targeted cell depletion or modulation is desirable.

## Oncology

The primary focus of ADC research is oncology, with numerous approvals for both hematological malignancies and solid tumors.[1][2] The success of ADCs in this field is predicated on the identification of tumor-associated antigens that are highly expressed on cancer cells with limited expression on healthy tissues, allowing for targeted delivery of the cytotoxic payload.[1]

Solid Tumors: A significant number of ADCs have been approved for various solid tumors, including breast, urothelial, cervical, and ovarian cancers. Key targets in solid tumors include



HER2, TROP2, Nectin-4, and Folate Receptor  $\alpha$  (FR $\alpha$ ).[2][3]

Hematological Malignancies: ADCs have also shown significant efficacy in treating blood cancers such as lymphomas and leukemias.[4] Well-established targets in this area include CD19, CD22, CD30, CD33, and CD79b.[2][3]

### **Emerging Therapeutic Areas**

Beyond oncology, the unique mechanism of ADCs is being explored in other diseases characterized by pathogenic cell populations.

Autoimmune Diseases: ADCs are being investigated to selectively deplete pathogenic immune cells, such as autoreactive B cells or T cells, in autoimmune disorders like systemic lupus erythematosus (SLE) and multiple sclerosis.[5] This targeted approach aims to reduce disease activity while minimizing the broad immunosuppression associated with conventional therapies. [5]

Infectious Diseases: A newer application for ADC technology is in the treatment of infectious diseases, particularly those caused by intracellular pathogens. Antibody-antibiotic conjugates (AACs) are designed to deliver antibiotics directly to infected cells, potentially overcoming issues of antibiotic resistance and improving efficacy.[6]

# Data Presentation: Approved and Investigational ADCs

The following tables summarize key information for selected FDA-approved and investigational ADCs.

Table 1: Selected FDA-Approved Antibody-Drug Conjugates[7][8]



| Drug Name<br>(Trade Name)                | Target Antigen | Payload                          | Linker Type   | Approved<br>Indications                                          |
|------------------------------------------|----------------|----------------------------------|---------------|------------------------------------------------------------------|
| Trastuzumab<br>emtansine<br>(Kadcyla®)   | HER2           | DM1                              | Non-cleavable | HER2+ Breast<br>Cancer                                           |
| Brentuximab<br>vedotin<br>(Adcetris®)    | CD30           | ММАЕ                             | Cleavable     | Hodgkin<br>Lymphoma,<br>Anaplastic Large<br>Cell Lymphoma        |
| Gemtuzumab<br>ozogamicin<br>(Mylotarg®)  | CD33           | Calicheamicin                    | Cleavable     | Acute Myeloid<br>Leukemia (AML)                                  |
| Inotuzumab<br>ozogamicin<br>(Besponsa®)  | CD22           | Calicheamicin                    | Cleavable     | Acute<br>Lymphoblastic<br>Leukemia (ALL)                         |
| Polatuzumab<br>vedotin (Polivy®)         | CD79b          | ММАЕ                             | Cleavable     | Diffuse Large B-<br>cell Lymphoma<br>(DLBCL)                     |
| Enfortumab<br>vedotin<br>(Padcev®)       | Nectin-4       | MMAE                             | Cleavable     | Urothelial Cancer                                                |
| Trastuzumab<br>deruxtecan<br>(Enhertu®)  | HER2           | Deruxtecan<br>(Topo I inhibitor) | Cleavable     | HER2+ or HER2-<br>low Breast<br>Cancer, NSCLC,<br>Gastric Cancer |
| Sacituzumab<br>govitecan<br>(Trodelvy®)  | TROP-2         | SN-38 (Topo I<br>inhibitor)      | Cleavable     | Triple-Negative<br>Breast Cancer<br>(TNBC),<br>Urothelial Cancer |
| Loncastuximab<br>tesirine<br>(Zynlonta®) | CD19           | PBD dimer                        | Cleavable     | Large B-cell<br>Lymphoma                                         |



| Tisotumab<br>vedotin<br>(Tivdak®)          | Tissue Factor        | MMAE | Cleavable | Cervical Cancer |
|--------------------------------------------|----------------------|------|-----------|-----------------|
| Mirvetuximab<br>soravtansine<br>(Elahere®) | Folate Receptor<br>α | DM4  | Cleavable | Ovarian Cancer  |

Table 2: Selected Investigational Antibody-Drug Conjugates in Late-Stage Clinical Trials[9][10]

| Drug Name                                   | Target<br>Antigen | Payload                       | Linker Type | Therapeutic<br>Area                       | Clinical<br>Phase |
|---------------------------------------------|-------------------|-------------------------------|-------------|-------------------------------------------|-------------------|
| Datopotamab<br>deruxtecan<br>(Dato-DXd)     | TROP-2            | Deruxtecan                    | Cleavable   | NSCLC,<br>Breast<br>Cancer                | Phase III         |
| Patritumab<br>deruxtecan                    | HER3              | Deruxtecan                    | Cleavable   | Breast<br>Cancer,<br>NSCLC                | Phase II/III      |
| Telisotuzuma<br>b vedotin                   | c-Met             | ММАЕ                          | Cleavable   | Non-Small Cell Lung Cancer (NSCLC)        | Phase II          |
| RC48-ADC<br>(Disitamab<br>vedotin)          | HER2              | MMAE                          | Cleavable   | Urothelial<br>Cancer,<br>Breast<br>Cancer | Phase II/III      |
| SGN-B6A                                     | Integrin β-6      | MMAE                          | Cleavable   | Solid Tumors                              | Phase I           |
| Risvutatug<br>rezetecan<br>(GSK576422<br>7) | B7-H3             | Topoisomera<br>se I inhibitor | Cleavable   | Small-Cell<br>Lung Cancer                 | Phase III         |

## **Mandatory Visualizations**



## **Signaling Pathways and Mechanisms**



Click to download full resolution via product page



Caption: Generalized mechanism of action for an antibody-drug conjugate.



Click to download full resolution via product page

Caption: Simplified HER2 signaling pathway in cancer.[11][12][13][14][15]





Click to download full resolution via product page

Caption: TROP-2 signaling in triple-negative breast cancer.[16][17][18][19][20]

## **Experimental Workflows**





Click to download full resolution via product page

Caption: General workflow for antibody-drug conjugate development.[21][22][23][24][25]



# Experimental Protocols In Vitro Cytotoxicity Assay (MTT-Based)

This protocol outlines a common method to determine the cytotoxic effect of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.[26][27][28][29]

#### 1. Materials:

- Target (e.g., HER2-positive) and non-target (e.g., HER2-negative) cell lines
- · Complete cell culture medium
- 96-well flat-bottom plates
- ADC constructs at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### 2. Procedure:

- Cell Seeding: Seed both target and non-target cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete medium. Incubate overnight at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
- ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the cells and add 100 μL of the diluted ADC solutions to the appropriate wells. Include untreated control wells (medium only).
- Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours) at 37°C, 5% CO<sub>2</sub>.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
   Viable cells with active mitochondrial reductases will convert the yellow MTT to purple



formazan crystals.

- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage
  of viability against the ADC concentration and determine the IC₅₀ (half-maximal inhibitory
  concentration) value.

## **Antibody Internalization Assay (Flow Cytometry-Based)**

This protocol measures the extent to which an antibody or ADC is internalized by target cells. [30][31][32][33][34]

- 1. Materials:
- Target cells expressing the antigen of interest
- ADC or primary antibody labeled with a pH-sensitive dye (e.g., pHrodo) or a standard fluorophore (e.g., Alexa Fluor 488)
- Fluorescence-quenching secondary antibody (if using a standard fluorophore)
- FACS buffer (e.g., PBS with 2% FBS)
- · Flow cytometer
- 2. Procedure:
- Cell Preparation: Harvest target cells and resuspend them in FACS buffer at a concentration of 1x10<sup>6</sup> cells/mL.
- Antibody Incubation: Add the fluorescently labeled ADC or primary antibody to the cell suspension at a pre-determined concentration. Incubate on ice for 30-60 minutes to allow for surface binding.



- Internalization Induction: Shift the cells to 37°C and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization. A 4°C control should be maintained to represent surface binding only.
- Quenching (for non-pH-sensitive dyes): For each time point, split the sample into two. To one sample, add a quenching secondary antibody that will bind to and quench the fluorescence of the non-internalized, surface-bound primary antibody. The other sample remains unquenched (total fluorescence).
- Data Acquisition: Analyze the cells by flow cytometry. For pH-sensitive dyes, the
  fluorescence intensity will increase in the acidic environment of the endosomes upon
  internalization. For standard dyes with a quenching step, the internalized fraction is
  determined by the fluorescence that remains after quenching.
- Analysis: Calculate the percentage of internalization at each time point by comparing the fluorescence of the 37°C samples to the 4°C control and, if applicable, the quenched samples.

## In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general framework for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.[35][36]

- 1. Materials:
- Immunodeficient mice (e.g., NOD/SCID or NSG)
- Tumor cells (e.g., human breast cancer cell line expressing the target antigen)
- ADC, vehicle control, and potentially a positive control antibody
- Calipers for tumor measurement
- Sterile saline or appropriate vehicle for injection
- 2. Procedure:



- Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., 5x10<sup>6</sup> cells) into the flank of each mouse.
- Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Measure tumor volumes using calipers (Volume = 0.5 x Length x Width<sup>2</sup>). Randomize mice into treatment groups with similar average tumor volumes.
- Treatment Administration: Administer the ADC, vehicle control, and any other control agents via the appropriate route (typically intravenous) and schedule (e.g., once weekly for 3 weeks).
- Monitoring: Monitor the mice regularly (e.g., 2-3 times per week) for tumor growth, body weight changes, and any signs of toxicity.
- Endpoint: Continue the study until tumors in the control group reach a pre-determined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
- Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the ADC. Analyze body weight data to assess toxicity. Statistical analysis should be performed to determine the significance of the observed anti-tumor effects.

### Conclusion

The field of antibody-drug conjugates is a dynamic and rapidly advancing area of therapeutic research. While oncology remains the dominant focus, the principles of targeted payload delivery are being increasingly applied to other disease areas with significant unmet medical needs. The continued innovation in target selection, antibody engineering, linker chemistry, and payload development will undoubtedly lead to the next generation of more effective and safer ADCs. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug developers to navigate this exciting and complex field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Editorial: Antibody-drug conjugates in solid and hematologic malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Summary of ADC Targets For Solid Tumors & Hematological Tumors | Biopharma PEG [biochempeg.com]
- 3. adc.bocsci.com [adc.bocsci.com]
- 4. Antibody–Drug Conjugates (ADCs) for Personalized Treatment of Solid Tumors: A Review | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. Antibody drug conjugates under investigation in phase I and phase II clinical trials for gastrointestinal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 9. ADC drugs worth paying attention to in Clinical Phase III/II/I [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trop-2 as a Therapeutic Target in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Decoding TROP2 in breast cancer: significance, clinical implications, and therapeutic advancements [frontiersin.org]
- 19. TROP2 promotes the proliferation of triple-negative breast cancer cells via calcium iondependent ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Shedding light on triple-negative breast cancer with Trop2-targeted antibody-drug conjugates PMC [pmc.ncbi.nlm.nih.gov]



- 21. researchgate.net [researchgate.net]
- 22. escopharma.com [escopharma.com]
- 23. researchgate.net [researchgate.net]
- 24. Bioprocess development of antibody-drug conjugate production for cancer treatment -PMC [pmc.ncbi.nlm.nih.gov]
- 25. mycenax.com [mycenax.com]
- 26. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. texaschildrens.org [texaschildrens.org]
- 30. mdpi.com [mdpi.com]
- 31. creative-biolabs.com [creative-biolabs.com]
- 32. Antibody Internalization | Sartorius [sartorius.com]
- 33. 항체 내재화 | Thermo Fisher Scientific KR [thermofisher.com]
- 34. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 35. ADC In Vivo Efficacy Evaluation Services Creative Biolabs [creative-biolabs.com]
- 36. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Expanding Therapeutic Landscape of Antibody-Drug Conjugates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585467#key-therapeutic-areas-for-antibody-drugconjugate-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com